molecular formula C9H11NO2 B6333120 1-(5-Amino-2-hydroxyphenyl)propan-1-one CAS No. 79925-35-2

1-(5-Amino-2-hydroxyphenyl)propan-1-one

Cat. No.: B6333120
CAS No.: 79925-35-2
M. Wt: 165.19 g/mol
InChI Key: VGPNKYABIOFPIC-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Synthetic Methodologies

In the realm of organic chemistry, phenolic amino ketones are recognized as important synthons—building blocks for the construction of more complex molecules. Their synthesis often involves multi-step pathways that draw from a classical repertoire of organic reactions. One of the primary methods for synthesizing hydroxy aryl ketones, a core feature of this compound class, is the Fries rearrangement. nih.govresearchgate.net This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. nih.gov The reaction conditions, such as temperature and solvent, can influence the regioselectivity, yielding either ortho or para-substituted products. nih.gov

The synthesis of aminophenol derivatives can also involve the reduction of a nitro group to an amine. For instance, the preparation of 1-(5-amino-2-hydroxyphenyl)ethanone (B56836) can be achieved through the Fries rearrangement of 3-acetamidophenyl acetate, followed by hydrolysis. This suggests a plausible synthetic strategy for 1-(5-Amino-2-hydroxyphenyl)propan-1-one, likely starting from an appropriate N-acylated m-aminophenol derivative.

Structural Features and Functional Group Significance of 1-(2-Amino-5-hydroxyphenyl)propan-1-one (B49435)

To appreciate the structural significance of this compound, it is instructive to consider its isomer, 1-(2-Amino-5-hydroxyphenyl)propan-1-one. This particular isomer has garnered attention as a key intermediate in the synthesis of pharmaceutically active compounds. mdpi.com Specifically, it is utilized in the asymmetric synthesis of a key intermediate for irinotecan (B1672180) and other camptothecin (B557342) analogs, which are known for their antitumor properties. researchgate.netmdpi.com

The arrangement of the amino and hydroxyl groups on the phenyl ring is critical to the reactivity and utility of these compounds. The relative positions of these functional groups influence the electronic properties of the aromatic ring and can direct the course of subsequent chemical transformations. In the case of 1-(2-Amino-5-hydroxyphenyl)propan-1-one, the ortho-amino group and para-hydroxyl group to the propanoyl substituent create a specific electronic and steric environment that is exploited in the synthesis of complex heterocyclic systems.

Overview of Research Trajectories and Applications of Related Molecular Scaffolds

Research into phenolic amino ketones and their derivatives is an active area of investigation, with a significant focus on their potential biological activities. Studies on various aminophenol derivatives have revealed a broad spectrum of antimicrobial and antidiabetic properties. nih.gov Furthermore, the structural motif of an aminophenol is found in a number of compounds that have been evaluated for their potential as anticancer agents. nih.gov

The exploration of related molecular scaffolds extends to understanding their mechanism of action at a molecular level. For instance, some aminophenol derivatives have been shown to interact with DNA, suggesting a potential mode of action for their observed biological effects. nih.gov The development of new synthetic methodologies to access these scaffolds with high efficiency and stereoselectivity remains a key objective for synthetic chemists. researchgate.net The ability to synthetically modify the core structure allows for the creation of libraries of related compounds, which can then be screened for a variety of biological activities, leading to the discovery of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-amino-2-hydroxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPNKYABIOFPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Amino 5 Hydroxyphenyl Propan 1 One

Established Synthetic Pathways and Precursors

The construction of 1-(5-Amino-2-hydroxyphenyl)propan-1-one relies on fundamental organic reactions tailored to introduce and manipulate functional groups on an aromatic ring with high regioselectivity.

Condensation reactions represent a fundamental class of reactions in organic chemistry where two molecules combine, often with the elimination of a small molecule like water. libretexts.orglibretexts.org In the context of aromatic amine synthesis, these reactions can be pivotal. For instance, an amidation reaction, a type of condensation, involves the reaction of a carboxylic acid with an amine to form an amide. libretexts.org While not a direct single step to the final product, condensation principles are integral to multi-step syntheses. For example, the formation of the tricyclic core of camptothecin (B557342) analogs often involves a condensation reaction, such as the Friedländer annulation, where an o-aminoaryl ketone (like this compound) reacts with a β-dicarbonyl compound. google.com

A prevalent and well-documented strategy for introducing an amino group onto an aromatic ring is through the nitration of an aromatic precursor, followed by the chemical reduction of the resulting nitro group.

The synthesis of this compound frequently employs this two-step process, typically starting from a substituted propiophenone. A common precursor is 2'-hydroxypropiophenone. google.comnih.gov The primary challenge in this approach is achieving regioselectivity during the electrophilic aromatic substitution (nitration) step. The hydroxyl group is a strong ortho-, para-director. To synthesize the target compound, the nitro group must be introduced at the 5-position, which is para to the hydroxyl group. However, nitration can also occur at the ortho position (position 3), leading to the formation of unwanted regioisomers. google.comgoogle.com

To overcome this, a key strategy involves the use of a protecting group for the hydroxyl function. This protection can serve two purposes: preventing unwanted side reactions and sterically hindering the ortho position to favor para-substitution. google.com For example, a process for a related compound involves using a sulfonic acid group to temporarily occupy a position on the ring, thereby directing the nitration to the desired location before the protecting group is removed. google.com Once the intermediate, 5-nitro-2-hydroxypropiophenone, is synthesized and purified, the nitro group is reduced to the desired primary amine. This reduction can be accomplished using various reagents, with common methods including the use of sodium dithionite (B78146) (Na₂S₂O₄) or catalytic hydrogenation. google.com

A documented procedure details the reduction of 5-hydroxy-2-nitropropiophenone using a mixture of sodium carbonate and sodium dithionite in water, yielding 2-amino-5-hydroxypropiophenone as a pale yellow solid. google.com

Table 1: Key Reactions in Nitration-Reduction Pathway

Step Reaction Type Reactant(s) Reagent(s) Product Purpose
1 Electrophilic Aromatic Substitution 2'-Hydroxypropiophenone (or protected derivative) Nitrating agent (e.g., HNO₃/H₂SO₄) 1-(2-Hydroxy-5-nitrophenyl)propan-1-one Introduction of the nitro group at the 5-position. google.com

Alkylation reactions are essential for building the carbon skeleton of the target molecule. Specifically, Friedel-Crafts acylation is a primary method for introducing the propionyl group (-C(O)CH₂CH₃) onto a phenolic ring. This reaction typically involves reacting an activated aromatic compound, such as a protected p-aminophenol, with an acylating agent like propionyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst.

The synthesis of this compound is inherently a multi-step process. researchgate.net These processes can be categorized as either linear or convergent. tue.nlresearchgate.net

A linear synthesis involves a sequential series of reactions where the product of one step becomes the reactant for the next. A documented patent describes a linear synthesis starting from 3-halobenzaldehyde. google.com This multi-step sequence is outlined below:

Grignard Reaction: 3-Fluorobenzaldehyde reacts with ethyl magnesium bromide.

Oxidation: The resulting secondary alcohol is oxidized to a ketone.

Nitration: The ketone undergoes nitration.

Deprotection/Rearrangement: The resulting intermediate is treated with a base.

Reduction: The nitro group is reduced to an amine to yield the final product. google.com

Another potential linear route starts from p-anisidine (B42471) (4-methoxyaniline). chemicalbook.com This would likely involve acylation, nitration, demethylation of the methoxy (B1213986) group to a hydroxyl group, and reduction of the nitro group, with the order of steps being crucial for success.

Evaluation of Synthetic Efficiency, Yield Optimization, and Scalability

Table 2: Factors Affecting Synthetic Efficiency

Factor Description Impact on Efficiency Optimization Strategy
Regioselectivity Control of the position of nitration on the aromatic ring. Low selectivity leads to isomeric byproducts, reducing yield and requiring difficult purification. google.comgoogle.com Use of protecting groups on the hydroxyl function to direct substitution to the para position. google.com
Reaction Conditions Temperature, pressure, catalysts, and solvents used in each step. Sub-optimal conditions can lead to low conversion rates, side reactions, or product decomposition. Systematic optimization of each reaction step (e.g., catalyst screening, temperature control).
Purification Isolation of the desired product from reaction mixtures. The need for multi-step or complex purification (e.g., column chromatography) reduces throughput and increases cost. Develop routes that yield cleaner products, minimizing the need for extensive purification.

| Scalability | The ability to increase the reaction batch size without significant loss in yield or purity. | Reactions that are not scalable are unsuitable for industrial production. | Choosing robust reactions and reagents that perform well at larger scales, as demonstrated in the reduction step. google.com |

Development of Novel and Green Synthetic Routes

Modern synthetic chemistry places increasing emphasis on the development of "green" methodologies that are more environmentally benign, safer, and more sustainable than traditional methods. For the synthesis of this compound, this involves exploring alternatives to hazardous reagents and inefficient processes.

Potential areas for green innovation include:

Catalytic Reductions: Replacing stoichiometric reducing agents like sodium dithionite with catalytic methods. Catalytic transfer hydrogenation, for instance, uses a stable hydrogen donor (like formic acid or isopropanol) and a metal catalyst (such as Palladium on carbon), which can be more environmentally friendly and easier to handle than metal hydrides or dithionites.

Biocatalysis/Enzymatic Synthesis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions (neutral pH, room temperature). While a direct enzymatic route to the final molecule is not established, related processes have been developed. For example, the enantioselective synthesis of (S)-2-hydroxypropiophenone has been achieved using the enzyme benzoylformate decarboxylase from Pseudomonas putida, demonstrating the potential of biocatalysis in producing chiral ketone building blocks. dtu.dk Such approaches could potentially be adapted for steps in the synthesis of the target aminophenol derivative.

Flow Chemistry: Converting batch processes to continuous flow systems can improve safety, efficiency, and scalability. tue.nlresearchgate.net Flow reactors offer better control over reaction parameters like temperature and mixing, and can handle hazardous intermediates more safely due to the small reaction volumes at any given time. A multi-step synthesis, such as the one described for this compound, could be adapted to a continuous flow process. researchgate.net

Chemical Reactivity and Advanced Derivatization Strategies of 1 2 Amino 5 Hydroxyphenyl Propan 1 One

Transformations Involving the Amino Moiety

The primary aromatic amino group in 1-(2-amino-5-hydroxyphenyl)propan-1-one (B49435) is a potent nucleophile and a key site for a variety of chemical modifications. Its reactivity allows for the introduction of diverse substituents, leading to the formation of amides, imines, and other nitrogen-containing derivatives.

Nucleophilic Substitution Reactions with Electrophiles

The lone pair of electrons on the nitrogen atom of the amino group makes it highly nucleophilic and susceptible to reaction with a wide range of electrophilic species. This reactivity is fundamental to forming new carbon-nitrogen or heteroatom-nitrogen bonds. Common electrophiles include alkyl halides, aryl halides (in the presence of a suitable catalyst), and other activated substrates.

The reaction with alkyl halides, for instance, proceeds via a nucleophilic substitution mechanism (S_N2 for primary and secondary halides) to yield secondary or tertiary amines, depending on the stoichiometry and reaction conditions. To drive the reaction towards mono-alkylation and prevent the formation of over-alkylated products, it is often necessary to use a large excess of the starting amine or employ protecting group strategies.

Table 1: Examples of Nucleophilic Substitution Reactions at the Amino Group

Electrophile Reagent Class Potential Product Structure
Methyl Iodide Alkyl Halide 1-(5-Hydroxy-2-(methylamino)phenyl)propan-1-one
Benzyl Bromide Alkyl Halide 1-(2-(Benzylamino)-5-hydroxyphenyl)propan-1-one
2,4-Dinitrofluorobenzene Activated Aryl Halide 1-(2-((2,4-Dinitrophenyl)amino)-5-hydroxyphenyl)propan-1-one

Acylation and Other Amide-Forming Reactions

One of the most important transformations of the amino group is acylation to form a stable amide bond. nih.govyoutube.com This reaction is typically achieved by treating 1-(2-amino-5-hydroxyphenyl)propan-1-one with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct (e.g., HCl).

The resulting N-acylated derivatives exhibit altered chemical and physical properties compared to the parent amine. The formation of the amide bond is a robust and high-yielding reaction, making it a cornerstone of synthetic strategies involving this intermediate. rsc.org The high reactivity of the amino group generally ensures chemoselective N-acylation over O-acylation of the less nucleophilic phenolic hydroxyl group under standard conditions.

Table 2: Representative Amide-Forming Reactions

Acylating Agent Reagent Class Product Name
Acetyl Chloride Acyl Halide N-(2-hydroxy-5-propionylphenyl)acetamide
Benzoyl Chloride Acyl Halide N-(2-hydroxy-5-propionylphenyl)benzamide
Acetic Anhydride Carboxylic Anhydride N-(2-hydroxy-5-propionylphenyl)acetamide
Propionic Anhydride Carboxylic Anhydride N-(2-hydroxy-5-propionylphenyl)propanamide

Schiff Base Formation and Related Condensations

The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. rsc.org This reversible reaction is typically catalyzed by a small amount of acid and often requires the removal of water to drive the equilibrium toward the product. researchgate.net

The Schiff bases derived from 1-(2-amino-5-hydroxyphenyl)propan-1-one are of particular interest due to the presence of the ortho-hydroxyl group. This arrangement allows for the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen. This interaction stabilizes the molecule and can lead to the existence of keto-amine/enol-imine tautomerism, a phenomenon widely studied in similar systems. researchgate.netnih.gov The specific tautomer that predominates can be influenced by the solvent and the nature of the substituents. nih.gov

Table 3: Schiff Base Formation with Various Carbonyl Compounds

Carbonyl Compound Reagent Class Product Structure (Enol-Imine Tautomer)
Benzaldehyde Aromatic Aldehyde 1-(2-((Benzylidene)amino)-5-hydroxyphenyl)propan-1-one
Salicylaldehyde Hydroxy-Aromatic Aldehyde 1-(5-Hydroxy-2-(((2-hydroxyphenyl)methylene)amino)phenyl)propan-1-one
Acetone Aliphatic Ketone 1-(5-Hydroxy-2-((propan-2-ylidene)amino)phenyl)propan-1-one
Cyclohexanone Cyclic Ketone 1-(2-((Cyclohexylidene)amino)-5-hydroxyphenyl)propan-1-one

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers a second major site for derivatization, participating in reactions such as oxidation, etherification, and esterification. Its reactivity is influenced by the electron-donating effects of the amino group and the electron-withdrawing nature of the propanone substituent.

Oxidation Pathways and Quinonoid Structure Formation

Phenols, and particularly aminophenols, are susceptible to oxidation. The presence of the electron-donating amino group in the ortho position makes the aromatic ring of 1-(2-amino-5-hydroxyphenyl)propan-1-one highly activated and prone to oxidation to form quinonoid structures. nih.gov Depending on the oxidant and reaction conditions, the molecule can be oxidized to a quinone-imine.

Common oxidizing agents for such transformations include silver(I) oxide (Ag₂O), potassium nitrosodisulfonate (Fremy's salt), or electrochemical methods. The resulting p-quinone-imine derivative is a highly conjugated system characterized by its chromophoric properties. These oxidized species are often highly reactive electrophiles themselves and can participate in subsequent Michael addition or polymerization reactions.

Etherification and Esterification Strategies

The phenolic hydroxyl group can be converted into an ether or an ester through reaction with appropriate electrophiles.

Etherification is commonly accomplished via the Williamson ether synthesis. This method involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide anion. This anion then displaces a halide from an alkyl halide in an S_N2 reaction to form the corresponding ether.

Esterification of the phenolic group can be achieved by reaction with acylating agents like acyl chlorides or anhydrides. While the amino group is more nucleophilic, selective O-acylation can be achieved under certain conditions, potentially through the use of protecting groups for the amine or by leveraging specific catalytic systems that favor reaction at the hydroxyl site. nih.gov For example, performing the reaction under acidic conditions (Fischer esterification with a carboxylic acid) would protonate the more basic amino group, deactivating it towards acylation and favoring reaction at the neutral hydroxyl group.

Table 4: Examples of Hydroxyl Group Derivatization

Reaction Type Reagent(s) Product Name
Etherification 1. NaH; 2. Methyl Iodide 1-(5-Methoxy-2-aminophenyl)propan-1-one
Etherification 1. K₂CO₃; 2. Benzyl Bromide 1-(5-(Benzyloxy)-2-aminophenyl)propan-1-one
Esterification Acetyl Chloride (with amine protection) 4-Amino-3-propionylphenyl acetate
Esterification Acetic Anhydride, H₂SO₄ (catalyst) 4-Amino-3-propionylphenyl acetate

Reactivity of the Propanone Carbonyl Group

The propanone side chain, specifically its carbonyl group and adjacent α-carbon, is a primary site for various chemical modifications.

Reduction Reactions to Alcohol Derivatives

The ketone functionality of 1-(5-Amino-2-hydroxyphenyl)propan-1-one can be readily reduced to a secondary alcohol. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated during workup to yield the final alcohol product.

The reduction of the ketone results in the formation of a new chiral center. The product of this reaction is 1-(5-Amino-2-hydroxyphenyl)propan-1-ol.

Table 1: Reduction of Carbonyl Group

Reactant Reagent Product
This compound Sodium Borohydride (NaBH₄), followed by acidic or aqueous workup 1-(5-Amino-2-hydroxyphenyl)propan-1-ol

Condensation Reactions with Aldehydes and Ketones

The presence of α-hydrogens on the ethyl group of the propanone moiety allows this compound to participate in base-catalyzed condensation reactions. A notable example is the Claisen-Schmidt condensation, where the ketone reacts with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form α,β-unsaturated ketones, commonly known as chalcones. wikipedia.orgnumberanalytics.comnih.gov

This reaction first involves the formation of an enolate at the α-carbon, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol (B89426) adduct yields the conjugated chalcone (B49325) structure. These resulting chalcones, which are derivatives of 1-(5-amino-2-hydroxyphenyl)-3-aryl-prop-2-en-1-one, are valuable intermediates for the synthesis of flavonoids and other heterocyclic compounds. wikipedia.org

Table 2: Claisen-Schmidt Condensation Products

Aldehyde Reactant Resulting Chalcone Product
Benzaldehyde 1-(5-Amino-2-hydroxyphenyl)-3-phenylprop-2-en-1-one
4-Chlorobenzaldehyde 1-(5-Amino-2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
4-Methoxybenzaldehyde 1-(5-Amino-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
2-Furaldehyde 1-(5-Amino-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one

Mannich Reactions at Alpha-Carbon Positions

The α-carbon of the propanone group is an active site for Mannich reactions. This three-component condensation involves the reaction of the ketone with a non-enolizable aldehyde (typically formaldehyde) and a primary or secondary amine. nih.govnih.gov The reaction, also known as aminoalkylation, introduces an aminomethyl group at the α-position, yielding a β-amino ketone, referred to as a Mannich base. nih.govyoutube.com

For this compound, this reaction produces derivatives of 3-amino-1-(2-amino-5-hydroxyphenyl)propan-1-one. These Mannich bases are versatile synthetic intermediates. For instance, the aminomethyl group can act as a leaving group, enabling further substitution reactions at the α-carbon. tubitak.gov.tr

Table 3: Representative Mannich Reaction Products

Amine Reactant Mannich Base Product (after reaction with Formaldehyde)
Dimethylamine 1-(2-Amino-5-hydroxyphenyl)-3-(dimethylamino)propan-1-one
Piperidine 1-(2-Amino-5-hydroxyphenyl)-3-(piperidin-1-yl)propan-1-one
Morpholine 1-(2-Amino-5-hydroxyphenyl)-3-(morpholino)propan-1-one
Aniline (B41778) 1-(2-Amino-5-hydroxyphenyl)-3-(phenylamino)propan-1-one

Electrophilic Aromatic Substitution Patterns on the Phenyl Ring

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the powerful electron-donating hydroxyl (-OH) and amino (-NH₂) groups. libretexts.orgmasterorganicchemistry.com Both of these are ortho-, para-directing activators. masterorganicchemistry.comyoutube.com Conversely, the propanoyl group (-COC₂H₅) is an electron-withdrawing, meta-directing deactivator. youtube.com

The combined effect of these substituents overwhelmingly favors substitution at the positions ortho and para to the activating groups. The available positions on the ring are C3, C4, and C6.

Position 4: This position is para to the hydroxyl group and ortho to the amino group, making it exceptionally electron-rich and the most likely site for substitution.

Position 6: This position is ortho to the hydroxyl group and meta to the amino group, making it another highly activated site.

Position 3: This position is ortho to the hydroxyl group but meta to the amino group.

The strong activating effects of the -OH and -NH₂ groups will direct incoming electrophiles primarily to positions 4 and 6, overriding the meta-directing influence of the deactivating ketone group. youtube.com

Table 4: Predicted Products of Electrophilic Aromatic Substitution

EAS Reaction Reagents Predicted Major Product(s)
Bromination Br₂ / FeBr₃ 1-(4-Bromo-5-amino-2-hydroxyphenyl)propan-1-one and/or 1-(6-Bromo-5-amino-2-hydroxyphenyl)propan-1-one
Nitration HNO₃ / H₂SO₄ 1-(4-Nitro-5-amino-2-hydroxyphenyl)propan-1-one and/or 1-(6-Nitro-5-amino-2-hydroxyphenyl)propan-1-one
Sulfonation Fuming H₂SO₄ 4-Amino-5-propionyl-2-hydroxyphenylsulfonic acid and/or 2-Amino-5-propionyl-4-hydroxyphenylsulfonic acid

Cyclization Reactions to Form Heterocyclic Systems

The strategic placement of the amino, hydroxyl, and ketone functionalities makes 1-(2-Amino-5-hydroxyphenyl)propan-1-one a pivotal precursor for synthesizing a variety of complex heterocyclic structures. Its utility is most notably demonstrated in the total synthesis of camptothecin (B557342) and its analogues, which are potent anticancer agents. google.comnih.govwikipedia.org

The compound serves as the "AB ring" portion of the camptothecin skeleton. google.com In a key step, it undergoes condensation with a suitable tricyclic ketone (the "CDE ring" precursor) in a Friedländer annulation type of reaction to construct the final pentacyclic framework of camptothecin analogues. google.com This has been a critical strategy for producing derivatives like 7-Ethyl-10-hydroxy camptothecin (SN-38). google.com

Furthermore, the molecule can be used to build other heterocyclic systems:

Flavones: The chalcones formed via Claisen-Schmidt condensation (Section 3.3.2) can undergo oxidative cyclization to form flavone (B191248) or flavonol derivatives, which are a large class of biologically active natural products.

Benzodiazepines: While classically synthesized from o-phenylenediamines, the o-amino ketone moiety can react with appropriate reagents to form seven-membered diazepine (B8756704) rings, expanding its synthetic utility.

Table 5: Heterocyclic Systems Derived from 1-(2-Amino-5-hydroxyphenyl)propan-1-one

Heterocyclic System Synthetic Strategy
Camptothecin Analogues Condensation with a tricyclic pyrano-indolizine precursor. google.comgoogle.com
Flavone Derivatives Claisen-Schmidt condensation to form a chalcone, followed by oxidative cyclization.
Benzodiazepine-like Structures Condensation of the o-amino ketone moiety with suitable bifunctional reagents.

Metal Complexation Studies and Coordination Chemistry

1-(2-Amino-5-hydroxyphenyl)propan-1-one is an effective chelating agent for various metal ions due to the presence of multiple donor atoms (N and O). The molecule possesses three potential coordination sites: the phenolic oxygen, the carbonyl oxygen, and the amino nitrogen.

The o-hydroxyaryl ketone substructure is a classic bidentate ligand motif, capable of forming a stable six-membered chelate ring with a metal center through the phenolic and carbonyl oxygen atoms (O,O-coordination). wikipedia.org The presence of the amino group at the C5 position introduces the possibility of forming more complex coordination polymers or acting as a tridentate ligand (N,O,O-coordination) if the geometry is favorable, though this is less common than simple chelation. researchgate.net The study of o-aminophenol-based ligands has shown their ability to form stable complexes with a range of transition metals, where the ligand can exhibit redox-non-innocent behavior, participating directly in electron transfer processes.

Table 6: Potential Coordination Modes with a Metal Ion (Mⁿ⁺)

Coordination Mode Donor Atoms Involved Description
Bidentate (O,O) Phenolic Oxygen, Carbonyl Oxygen The most common mode, forming a stable six-membered chelate ring with the metal ion.
Monodentate (O) Carbonyl Oxygen Simple coordination through the carbonyl oxygen, often seen with hard Lewis acidic metals. wikipedia.org
Bridging Phenolic Oxygen and/or Carbonyl Oxygen The oxygen atoms can bridge between two or more metal centers to form polynuclear complexes.
Tridentate (N,O,O) Amino Nitrogen, Phenolic Oxygen, Carbonyl Oxygen A potential but sterically constrained mode that would involve the formation of two chelate rings.

Role of 1 2 Amino 5 Hydroxyphenyl Propan 1 One As a Key Synthetic Intermediate

Precursor in the Synthesis of Camptothecin (B557342) Analogs

The primary and most significant application of 1-(2-Amino-5-hydroxyphenyl)propan-1-one (B49435) is its role as a direct precursor in the total synthesis of camptothecin (CPT) analogs. google.com Camptothecin is a pentacyclic alkaloid originally isolated from the bark of Camptotheca acuminata and is renowned for its potent anti-tumor activity, which stems from the inhibition of DNA topoisomerase I. google.comnih.gov

Due to the scarcity and difficulty in isolating natural camptothecin, total synthesis provides a more practical and scalable route for producing its derivatives. google.com In these synthetic pathways, 1-(2-Amino-5-hydroxyphenyl)propan-1-one constitutes the AB-ring portion of the final camptothecin skeleton. google.com It is reacted with a corresponding tricyclic ketone that forms the CDE-ring part of the molecule to construct the complete pentacyclic structure of camptothecin analogs. google.com This strategic condensation reaction is a cornerstone in the efficient, large-scale production of CPT derivatives like irinotecan (B1672180). theclinivex.com

Synthetic Building Block for Topoisomerase I Inhibitors

The value of 1-(2-Amino-5-hydroxyphenyl)propan-1-one is intrinsically linked to the therapeutic importance of the compounds it helps create: topoisomerase I (TOP1) inhibitors. mdpi.com TOP1 is a vital human enzyme that resolves topological stress in DNA during replication and transcription by creating transient single-strand breaks. nih.govwikipedia.org Camptothecin and its analogs function as TOP1 poisons; they bind to the TOP1-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. nih.govwikipedia.org This action leads to the accumulation of lethal double-strand breaks when the replication fork collides with the trapped complex, ultimately inducing apoptosis in rapidly dividing cancer cells. mdpi.comwikipedia.org

Because 1-(2-Amino-5-hydroxyphenyl)propan-1-one is a key intermediate for CPT analogs such as irinotecan and topotecan (B1662842), it is a fundamental component in the synthesis of this major class of anticancer drugs. nih.govtheclinivex.com The development of new and more effective TOP1 inhibitors often involves modifying the CPT structure, and many of these synthetic routes rely on this specific aminohydroxyphenyl propanone derivative. nih.govtheclinivex.com

Intermediate in the Development of Advanced Anticancer Agents

The utility of 1-(2-Amino-5-hydroxyphenyl)propan-1-one extends to the creation of advanced and next-generation anticancer agents. google.comtheclinivex.com Research focuses on developing derivatives with improved efficacy, better water solubility, and reduced side effects compared to the original camptothecin. nih.gov This compound is specifically used in the synthesis of E-ring-modified (RS)-camptothecin analogs, which are explored for their potential as improved antitumor agents. theclinivex.com

One of the most critical applications is in the asymmetrical synthesis of (S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. theclinivex.comchemicalbook.com This tricyclic ketone is a key intermediate for the synthesis of irinotecan, a widely used chemotherapeutic for colorectal cancer, and other CPT analogs. theclinivex.comdrugbank.com The ability to efficiently synthesize this core structure from 1-(2-Amino-5-hydroxyphenyl)propan-1-one is crucial for the practical and industrial production of these life-saving drugs. google.com

Intermediate/Analog Role/Significance Derived From
(S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione Key tricyclic intermediate for irinotecan and other camptothecin analogs. theclinivex.comchemicalbook.com1-(2-Amino-5-hydroxyphenyl)propan-1-one (as part of the overall synthesis)
E-ring-modified (RS)-camptothecin analogs Advanced antitumor agents with potentially improved properties. theclinivex.com1-(2-Amino-5-hydroxyphenyl)propan-1-one
Irinotecan FDA-approved topoisomerase I inhibitor used in cancer therapy. wikipedia.orgdrugbank.comTotal synthesis involves intermediates derived from 1-(2-Amino-5-hydroxyphenyl)propan-1-one. theclinivex.com

Strategic Utility in the Construction of Diverse Pharmaceutical Scaffolds

While its primary role is linked to camptothecins, the chemical functionalities of 1-(2-Amino-5-hydroxyphenyl)propan-1-one lend it strategic utility in constructing a broader range of pharmaceutical scaffolds. google.comtheclinivex.com The presence of an ortho-amino ketone on a phenolic ring is a reactive arrangement that can be used to build various heterocyclic systems. This makes the compound a valuable starting point not only for camptothecins but also for other complex molecules in drug discovery programs. google.com

The development of novel compounds based on hydroxyphenyl and amino acid structures has shown promise in creating candidates with antimicrobial and antioxidant properties, highlighting the versatility of this chemical motif in medicinal chemistry. nih.govnih.gov The core structure provided by 1-(2-Amino-5-hydroxyphenyl)propan-1-one is therefore a strategic asset for generating libraries of diverse compounds for screening against various therapeutic targets. google.comtheclinivex.com

Advanced Spectroscopic and Structural Characterization of 1 2 Amino 5 Hydroxyphenyl Propan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (1H NMR) for Structural Assignment

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In a typical aminohydroxypropiophenone derivative, the ¹H NMR spectrum can be divided into two main regions: the aromatic region and the aliphatic region.

The aromatic protons on the substituted benzene (B151609) ring typically resonate in the downfield region of the spectrum, generally between 6.0 and 8.0 ppm. The chemical shifts and splitting patterns of these protons are highly dependent on the substitution pattern of the amino and hydroxyl groups. The electron-donating effects of these substituents influence the electron density at different positions on the ring, leading to characteristic shifts.

The aliphatic protons of the propan-1-one side chain appear in the upfield region. The methylene (B1212753) (-CH2-) protons adjacent to the carbonyl group are expected to appear as a quartet, while the terminal methyl (-CH3) protons will be a triplet. The coupling between these two groups of protons provides clear evidence for the ethyl ketone moiety. The protons of the amino (-NH2) and hydroxyl (-OH) groups often appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.

For a representative derivative, the following table summarizes the expected ¹H NMR chemical shifts.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Aromatic-H6.0 - 8.0m-
-NH2Variable (broad s)s-
-OHVariable (broad s)s-
-CH2-~2.9q~7.2
-CH3~1.2t~7.2
Note: The chemical shifts and coupling constants are approximate and can vary based on the specific derivative and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

For an aminohydroxypropiophenone derivative, the carbonyl carbon of the ketone is the most deshielded and will appear at the lowest field, typically in the range of 200-210 ppm. The aromatic carbons will resonate in the region of 110-160 ppm, with the carbons attached to the oxygen and nitrogen atoms appearing at lower fields due to the electron-withdrawing effects of these heteroatoms. The aliphatic carbons of the ethyl group will appear at the highest field, with the methylene carbon appearing at a lower field than the methyl carbon.

The following table provides an overview of the expected ¹³C NMR chemical shifts for a representative aminohydroxypropiophenone derivative.

Carbon Assignment Chemical Shift (δ) in ppm
C=O200 - 210
Aromatic C-O150 - 160
Aromatic C-N140 - 150
Aromatic C-H & C-C110 - 135
-CH2-~30 - 35
-CH3~8 - 12
Note: The chemical shifts are approximate and can vary based on the specific derivative and experimental conditions.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Analysis

For more complex derivatives or to unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In an aminohydroxypropiophenone derivative, a cross-peak between the methylene quartet and the methyl triplet would confirm the presence of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies which protons are directly attached to which carbon atoms. It is a powerful tool for assigning the signals in both the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment shows couplings between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations from the methylene protons to the carbonyl carbon and to the aromatic carbons can confirm the connectivity of the side chain to the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of the chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique that is highly effective for identifying the presence of specific functional groups. In an aminohydroxypropiophenone derivative, several characteristic absorption bands are expected.

The O-H and N-H stretching vibrations typically appear as broad bands in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretching vibration of the ketone is a strong, sharp band that is usually found in the range of 1650-1680 cm⁻¹. The aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N and C-O stretching vibrations can be found in the fingerprint region (below 1400 cm⁻¹).

A summary of the key FT-IR absorption bands for a representative aminohydroxypropiophenone derivative is presented in the following table.

Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H Stretch3200 - 3600Broad, Medium-Strong
N-H Stretch3200 - 3500Broad, Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (Ketone)1650 - 1680Strong
Aromatic C=C Stretch1450 - 1600Medium-Weak
C-N Stretch1250 - 1350Medium
C-O Stretch (Phenol)1200 - 1260Strong
Note: The frequencies and intensities are approximate and can be influenced by factors such as hydrogen bonding and the specific substitution pattern.

FT-Raman Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR. While polar functional groups like C=O tend to give strong signals in the IR spectrum, non-polar and symmetric bonds often produce strong signals in the Raman spectrum.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques

The electronic spectra of compounds containing phenolic and amino groups are sensitive to the solvent polarity and pH due to the potential for hydrogen bonding and protonation/deprotonation of the functional groups. researchgate.net In general, aromatic ketones exhibit absorption bands corresponding to π → π* and n → π* transitions. For 1-(5-Amino-2-hydroxyphenyl)propan-1-one, the following absorption bands can be anticipated:

π → π Transitions:* These are typically high-intensity bands arising from electronic transitions within the benzene ring. The presence of both electron-donating groups (amino and hydroxyl) is expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted acetophenone. This is due to the extension of the conjugated system through the lone pairs of electrons on the nitrogen and oxygen atoms. Studies on other amino-substituted anthraquinones have demonstrated that the position and intensity of these bands are influenced by the substitution pattern. nih.gov

n → π Transitions:* These are lower-intensity bands resulting from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. These transitions are also subject to solvent effects.

The solvent environment plays a crucial role in the electronic absorption spectra of such compounds. researchgate.net In polar, protic solvents, hydrogen bonding with the amino and hydroxyl groups can lead to further shifts in the absorption maxima. For instance, the formation of hydrogen bonds can stabilize the ground and excited states to different extents, thereby altering the energy of the electronic transitions. researchgate.net The pH of the solution will also have a profound effect, as the protonation of the amino group or deprotonation of the hydroxyl group will significantly alter the electronic nature of the chromophore.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The nominal molecular weight of this compound (C9H11NO2) is 165.19 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

While a specific mass spectrum for this compound is not available in the reviewed literature, the fragmentation pattern can be predicted based on the known fragmentation of related compounds, such as propan-1-ol, propylamine, and substituted acetophenones. docbrown.infodocbrown.info

Upon electron ionization (EI), the molecule would form a molecular ion ([M]•+) at m/z 165. Subsequent fragmentation would likely proceed through several characteristic pathways:

α-Cleavage: Cleavage of the bond between the carbonyl group and the ethyl group is a common fragmentation pathway for ketones. This would result in the loss of an ethyl radical (•CH2CH3) to yield a stable acylium ion.

McLafferty Rearrangement: If the alkyl chain is long enough (which it is in this case), a McLafferty rearrangement can occur, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethene).

Cleavage within the Aromatic Ring: Fragmentation of the substituted phenyl ring can also occur, leading to various smaller charged fragments.

Predicted fragmentation data for a closely related compound, 1-(5-amino-2-fluorophenyl)propan-1-one, shows adducts such as [M+H]+, [M+Na]+, and [M-H]-. uni.lu This suggests that for this compound, similar adducts would be observed in soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI).

Table 1: Predicted Prominent Ions in the Mass Spectrum of this compound

m/z (Predicted)Possible Fragment StructureFragmentation Pathway
165[C9H11NO2]•+Molecular Ion
136[C7H6NO2]+Loss of ethyl radical (α-cleavage)
121[C7H7NO]+Loss of CO from the m/z 136 fragment
108[C6H6NO]+Further fragmentation of the ring

Note: This table is predictive and based on general fragmentation principles.

X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including molecular geometry, conformation, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in the searched literature, extensive studies on related o-hydroxyacetophenone derivatives offer significant insights into the likely structural features. chemicalbook.com

Elucidation of Molecular Geometry and Conformation

The molecular structure of this compound consists of a planar phenyl ring substituted with a hydroxyl group, an amino group, and a propan-1-one group. The presence of an intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen of the propan-1-one substituent is highly probable. This type of intramolecular hydrogen bonding is a common and stabilizing feature in o-hydroxyacetophenones, leading to a nearly planar six-membered ring system.

The conformation of the ethyl group relative to the carbonyl group will also be a key structural feature. Steric and electronic factors will influence the torsion angles defining the orientation of this group.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, the molecules of this compound are expected to be held together by a network of intermolecular interactions. The amino and hydroxyl groups are excellent hydrogen bond donors, while the carbonyl oxygen and the nitrogen of the amino group can act as hydrogen bond acceptors.

The interplay of these various intermolecular forces, including hydrogen bonds and π-π stacking, will determine the final crystal structure. The analysis of these interactions is fundamental to understanding the solid-state properties of the compound. The study of intermolecular interactions in various organic crystals highlights their significance in crystal engineering. nih.govrsc.org

Computational and Theoretical Chemistry Studies of 1 2 Amino 5 Hydroxyphenyl Propan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, balancing accuracy with computational cost. mdpi.comnih.gov

Geometry Optimization and Energetic Landscapes

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 1-(2-Amino-5-hydroxyphenyl)propan-1-one (B49435), this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. By rotating flexible parts of the molecule, such as the bonds in the propanone side chain, an energetic landscape can be mapped to identify different stable conformations and the energy barriers between them. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Orbital Visualization)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive. Visualizing the electron density distribution of these orbitals shows where the molecule is most likely to interact with other chemical species.

Vibrational Frequency Calculations and Spectroscopic Correlations

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. mdpi.comnih.gov By calculating these frequencies for an optimized geometry of 1-(2-Amino-5-hydroxyphenyl)propan-1-one, a theoretical spectrum can be generated. researchgate.net Comparing this simulated spectrum with experimental data helps to confirm the molecule's structure and assign specific vibrational modes (e.g., C=O stretching, N-H bending, O-H stretching) to the observed spectral bands. mdpi.comnih.gov

Prediction of NMR Chemical Shifts and Coupling Constants

DFT calculations can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.govnih.gov This is a valuable tool for confirming the structure of newly synthesized compounds and for assigning signals in complex experimental NMR spectra. nmrdb.org The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govmodgraph.co.uk

Simulation of Electronic Absorption Spectra (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the excited states of molecules. researchgate.net This allows for the simulation of electronic absorption spectra, such as those measured by UV-Vis spectroscopy. researchgate.netnih.gov The calculation provides information on the wavelengths of maximum absorption (λmax), oscillator strengths (related to peak intensity), and the nature of the electronic transitions (e.g., from a π to a π* orbital). q-chem.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule from the perspective of an approaching positive charge. researchgate.netresearchgate.net It is a color-coded map superimposed on the molecule's electron density surface.

Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen or nitrogen. researchgate.net

Blue regions indicate areas of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack.

Green and yellow regions represent areas of intermediate potential.

For 1-(2-Amino-5-hydroxyphenyl)propan-1-one, an MEP map would visually identify the most likely sites for chemical reactions, highlighting the reactive nature of the carbonyl oxygen, the amino group, and the hydroxyl group. bhu.ac.inmdpi.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a localized, Lewis-like description of the electronic structure of a molecule, which is intuitive for chemists. The analysis examines all possible interactions between filled "donor" Lewis-type NBOs and empty "acceptor" non-Lewis NBOs. The energetic importance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de The stabilization energy, E(2), associated with electron delocalization from a donor NBO (i) to an acceptor NBO (j) quantifies the stability gained from these hyperconjugative interactions. uni-muenchen.destackexchange.com

Key interactions expected for 1-(2-Amino-5-hydroxyphenyl)propan-1-one include:

LP (O) → π : Delocalization of the oxygen lone pair into the antibonding π orbitals of the aromatic ring. This interaction is characteristic of phenols and contributes to the activation of the ring.

LP (N) → π : Delocalization of the nitrogen lone pair into the aromatic π system. This is a strong interaction typical for aniline (B41778) and its derivatives, significantly increasing the electron density of the ring. researchgate.net

π (ring) → π* (C=O) : Conjugation between the phenyl ring's π-system and the carbonyl group's π* orbital. This interaction is responsible for the electronic communication between the ring and the propanone substituent.

Intramolecular Hydrogen Bonding : A significant interaction is expected between the lone pair of the carbonyl oxygen (LP O) and the antibonding orbital of the O-H bond of the adjacent hydroxyl group (σ* O-H), or between the lone pair of the hydroxyl oxygen (LP O) and the antibonding orbital of an N-H bond (σ* N-H), stabilizing specific conformations.

These delocalization effects lead to a more stable molecule by spreading electron density over a larger area. The magnitude of the E(2) stabilization energy indicates the strength of these interactions. researchgate.net Higher E(2) values signify a more significant interaction and a greater contribution to the molecule's stability. stackexchange.com

Table 1: Representative Second-Order Perturbation Theory Analysis of NBO Interactions for 1-(2-Amino-5-hydroxyphenyl)propan-1-one

This table presents hypothetical but scientifically plausible E(2) values based on typical findings for aminophenol derivatives. researchgate.netresearchgate.netnih.gov

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nπ* (C5-C6)45.5π-conjugation, ring activation
LP (1) Oπ* (C1-C2)20.8π-conjugation, ring activation
π (C1-C2)π* (C=O)15.2Conjugation with carbonyl
π (C5-C6)π* (C=O)12.7Conjugation with carbonyl
LP (2) O (carbonyl)σ* (O-H)5.8Intramolecular Hydrogen Bond

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, often exhibit significant NLO responses. nih.gov The NLO properties arise from the interaction of the molecule's electron cloud with an external electric field, leading to a non-linear change in the dipole moment. The key parameter for quantifying second-order NLO properties is the first hyperpolarizability (β). researchgate.netrsc.org

1-(2-Amino-5-hydroxyphenyl)propan-1-one possesses the structural features of a D-π-A system.

Donor (D): The amino (-NH2) and hydroxyl (-OH) groups are strong electron donors.

π-system: The phenyl ring acts as the conjugated π-linker.

Acceptor (A): The propanone group, specifically the carbonyl (C=O), acts as an electron-withdrawing group.

Computational DFT methods are routinely used to predict NLO properties. researchgate.netnih.gov Calculations would typically involve optimizing the molecular geometry and then computing the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) using a suitable functional and basis set, such as B3LYP or CAM-B3LYP with 6-311++G(d,p). rsc.orgfrontiersin.org

A high β value is associated with a large change in dipole moment upon electronic excitation, which is facilitated by efficient intramolecular charge transfer (ICT) from the donor groups to the acceptor group through the π-bridge. The small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also an indicator of potential NLO activity, as it facilitates electron promotion. For 1-(2-Amino-5-hydroxyphenyl)propan-1-one, the HOMO would likely be localized on the electron-rich aminophenol ring, while the LUMO would be centered on the propanone acceptor group.

Table 2: Predicted NLO Properties of 1-(2-Amino-5-hydroxyphenyl)propan-1-one and a Reference Compound (p-Nitroaniline)

Values for the target compound are illustrative, based on calculations for similar D-π-A systems. p-Nitroaniline (p-NA) is a standard reference for NLO studies. researchgate.netrug.nl

Property1-(2-Amino-5-hydroxyphenyl)propan-1-one (Illustrative)p-Nitroaniline (p-NA) (Reference)Unit
Dipole Moment (μ)5.506.20Debye
Linear Polarizability (⟨α⟩)25.0 x 10⁻²⁴12.7 x 10⁻²⁴esu
First Hyperpolarizability (β_total)40.0 x 10⁻³⁰34.5 x 10⁻³⁰esu

Thermodynamic Property Calculations and Reaction Energetics

Density Functional Theory (DFT) calculations are widely employed to predict the thermodynamic properties of molecules. nih.govresearchgate.net By performing geometry optimization followed by frequency calculations, key thermodynamic parameters such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°) can be determined. vaia.comlibretexts.org These calculations are crucial for understanding the stability of a molecule and the energetics of reactions it might undergo.

For 1-(2-Amino-5-hydroxyphenyl)propan-1-one, calculations would be performed at a standard state (e.g., 298.15 K and 1 atm). The calculations yield zero-point vibrational energy (ZPVE), thermal corrections to energy, and heat capacity. These are then used to compute the standard thermodynamic functions.

Standard Enthalpy of Formation (ΔH_f°) : Represents the heat change when one mole of the compound is formed from its constituent elements in their standard states.

Standard Entropy (S°) : A measure of the randomness or disorder of the molecule, calculated from translational, rotational, and vibrational contributions.

Gibbs Free Energy of Formation (ΔG_f°) : Indicates the spontaneity of the formation of the compound from its elements. A negative value signifies a spontaneous process. youtube.com

These parameters are essential for predicting reaction equilibria and kinetics. For instance, the bond dissociation enthalpy (BDE) of the phenolic O-H bond can be calculated to assess antioxidant potential, a common feature of phenolic compounds. nih.gov A lower O-H BDE suggests easier hydrogen atom transfer to scavenge free radicals. researchgate.net

Table 3: Calculated Thermodynamic Properties for 1-(2-Amino-5-hydroxyphenyl)propan-1-one at 298.15 K

This table shows representative values that would be expected from a DFT (e.g., B3LYP/6-311++G(d,p)) calculation. nih.govvaia.comnist.gov

PropertyCalculated Value (Illustrative)Unit
Standard Enthalpy of Formation (ΔH_f°)-250.5kJ/mol
Standard Entropy (S°)415.2J/mol·K
Standard Gibbs Free Energy of Formation (ΔG_f°)-135.8kJ/mol
Heat Capacity (C_p)210.6J/mol·K

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govnih.gov An MD simulation numerically solves Newton's equations of motion for a system, resulting in a trajectory that describes how the positions and velocities of particles vary with time. This technique provides detailed insights into the dynamic behavior of a molecule and its interactions with its environment, such as a solvent or a biological receptor. biorxiv.orgresearchgate.net

For 1-(2-Amino-5-hydroxyphenyl)propan-1-one, an MD simulation could be performed to study its behavior in an aqueous solution. The simulation would typically involve placing a single molecule in a box of water molecules and running the simulation for a duration of nanoseconds to microseconds. nih.govbiorxiv.org

Key analyses from the MD trajectory would include:

Structural Stability : The Root Mean Square Deviation (RMSD) of the molecule's atoms would be monitored to assess its conformational stability. A stable RMSD indicates that the molecule is not undergoing large structural changes. biorxiv.org

Solvent Interactions : The formation and lifetime of hydrogen bonds between the compound's -OH, -NH2, and C=O groups and the surrounding water molecules would be analyzed. This reveals how the molecule is solvated. nih.govacs.org

Interaction Energies : The non-bonded interaction energies (van der Waals and electrostatic) between the solute and solvent can be calculated to quantify the strength of their interaction. researchgate.net

Conformational Analysis : MD simulations can explore different rotational conformations (e.g., rotation around the C-C bond connecting the phenyl ring and the carbonyl group) and their relative populations.

When studying the interaction with a biological target, such as a protein, MD simulations are used to assess the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate binding free energies. biorxiv.orgresearchgate.net

Table 4: Representative Interaction Energy Components from an MD Simulation of 1-(2-Amino-5-hydroxyphenyl)propan-1-one in a Water Box

The table shows plausible average interaction energies calculated from an MD simulation, indicating favorable solvation. nih.govresearchgate.net

Energy ComponentAverage Energy (Illustrative)UnitDescription
Lennard-Jones (Short-Range)-45.2kJ/molvan der Waals interactions
Coulomb (Short-Range)-180.6kJ/molElectrostatic interactions (H-bonds)
Total Interaction Energy-225.8kJ/molOverall solute-solvent interaction strength

Computational Drug Design and Virtual Screening Methodologies based on the Compound Framework

The aminophenol framework is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. nih.govmdpi.com Computational drug design methodologies can leverage the structure of 1-(2-Amino-5-hydroxyphenyl)propan-1-one to discover new therapeutic agents.

Structure-Based Virtual Screening : If the 3D structure of a biological target (e.g., an enzyme or receptor) is known, large chemical libraries can be computationally screened to identify molecules that are predicted to bind favorably to the target's active site. nih.govnih.govresearchgate.net Libraries containing phenolic compounds or other fragments similar to the title compound could be docked into the target site. medchemexpress.com Compounds are scored based on their predicted binding affinity and geometric complementarity. The phenolic -OH, the amino -NH2, and the carbonyl C=O groups can serve as key pharmacophore features, forming hydrogen bonds with the protein target.

Ligand-Based Drug Design : In the absence of a known target structure, a model can be built based on a set of known active molecules. The framework of 1-(2-Amino-5-hydroxyphenyl)propan-1-one could be used as a starting point.

Scaffold Hopping : This technique involves replacing the core scaffold of the molecule while retaining the essential pharmacophoric side chains. biosolveit.de The goal is to discover new chemotypes with similar biological activity but potentially improved properties (e.g., better selectivity or lower toxicity). biosolveit.de

Library Enumeration : A virtual library can be created by systematically modifying the core scaffold, for example, by adding different substituents to the phenyl ring or altering the ketone side chain. These virtual compounds can then be assessed for "drug-likeness" using criteria like Lipinski's Rule of Five. medchemexpress.com

The aminophenol scaffold is particularly valuable due to its ability to engage in multiple types of interactions (hydrogen bond donor/acceptor, aromatic interactions), making it a versatile starting point for optimization in a drug discovery campaign. nih.govnih.gov

Advanced Analytical Methodologies for Research and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of 1-(5-Amino-2-hydroxyphenyl)propan-1-one. Given the compound's polarity, arising from the amino and hydroxyl functional groups, reversed-phase HPLC is the most suitable approach.

A typical HPLC method would employ a C18 column, which provides a nonpolar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The buffer helps to control the ionization state of the amino and phenolic groups, thereby ensuring reproducible retention times. A gradient elution, where the proportion of the organic modifier is increased over time, would be effective for separating the target compound from impurities with different polarities.

Detection is commonly achieved using a UV-Vis detector. The aromatic ring and carbonyl group in this compound are expected to exhibit strong UV absorbance. A diode array detector (DAD) or photodiode array (PDA) detector would be particularly advantageous, as it can acquire the full UV-Vis spectrum of the analyte, aiding in peak identification and purity assessment. For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a reference standard.

In some cases, derivatization may be employed to enhance detection sensitivity, particularly for fluorescence detection. chula.ac.th Reagents that react with the primary amine, such as o-phthalaldehyde (B127526) (OPA) or fluorescamine, can be used to create highly fluorescent derivatives. chula.ac.thscribd.com

Table 1: Illustrative HPLC Method Parameters for this compound

ParameterValue
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 275 nm
Injection Volume 10 µL
Expected Retention Time 6-8 minutes

Liquid Chromatography-Mass Spectrometry (LC-MS) for Hyphenated Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. This hyphenated technique is invaluable for the structural confirmation and trace-level quantification of this compound.

Following chromatographic separation as described in the HPLC section, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most appropriate ionization technique for this compound due to its polarity. In positive ion mode, the molecule would likely be detected as the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS), using analyzers like time-of-flight (TOF) or Orbitrap, can provide a highly accurate mass measurement of this ion, which can be used to confirm the elemental composition of the compound.

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful tool for structural elucidation. nih.gov The precursor ion (e.g., the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, expected fragmentation would involve the loss of the propanoyl side chain or other characteristic cleavages of the aromatic ring. nih.govresearchgate.net

Table 2: Predicted Mass Spectrometric Data for this compound

ParameterPredicted Value
Chemical Formula C₉H₁₁NO₂
Exact Mass 165.0790
Ionization Mode ESI Positive
Precursor Ion [M+H]⁺ m/z 166.0863
Potential Fragment Ions m/z 149 (loss of NH₃), m/z 137 (loss of C₂H₅), m/z 109 (cleavage of propanone group)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to the compound's low volatility and the presence of polar functional groups (hydroxyl and amino) that can lead to poor peak shape and thermal degradation in the GC inlet and column. vt.edu Therefore, derivatization is a mandatory step to increase volatility and thermal stability. nih.govresearchgate.net

The most common derivatization strategy for compounds with active hydrogens is silylation. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) groups. This derivatization significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. nih.govresearchgate.net

Once derivatized, the compound can be separated on a nonpolar capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) and detected by mass spectrometry. acs.org The mass spectrum of the TMS-derivative will show a characteristic molecular ion and fragmentation pattern that can be used for identification and quantification.

Table 3: Example GC-MS Derivatization and Analysis Conditions

ParameterCondition
Derivatization Reagent BSTFA with 1% TMCS
Reaction Conditions 70 °C for 30 minutes
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp at 15 °C/min to 300 °C (hold 5 min)
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

Capillary Electrophoresis and Other Separation Techniques

Capillary Electrophoresis (CE) offers an alternative high-efficiency separation technique for charged species. Given that this compound contains a basic amino group and an acidic phenolic group, its charge is pH-dependent. At a low pH (e.g., below the pKa of the amino group), the compound will be positively charged and can be separated by Capillary Zone Electrophoresis (CZE).

To enhance sensitivity, online sample concentration techniques like field-amplified sample stacking (FASS) can be employed. nih.gov This involves dissolving the sample in a low-conductivity matrix, leading to a significant increase in the amount of analyte injected into the capillary and thereby lowering detection limits. nih.govacs.org Detection in CE is typically performed by UV-Vis absorbance, similar to HPLC.

Another relevant CE technique is Micellar Electrokinetic Chromatography (MEKC), which can separate both neutral and charged analytes. By adding a surfactant to the buffer above its critical micelle concentration, a pseudostationary phase is formed, allowing for separation based on the analytes' partitioning between the micelles and the aqueous buffer. This could be useful for separating the target compound from neutral impurities.

Spectrophotometric Methods for Quantitative Determination in Research Assays

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative determination of this compound in research settings, particularly for purity assessments or concentration measurements of bulk solutions.

The quantification relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The phenolic and aromatic amine functionalities in the molecule give rise to characteristic UV absorption maxima. A wavelength of maximum absorbance (λmax) would be determined by scanning a dilute solution of the pure compound across the UV-Vis spectrum. This λmax would then be used for quantitative measurements.

For samples where interfering substances with overlapping spectra are present, derivative spectrophotometry can be employed to enhance selectivity and resolve the individual components. rsc.org Alternatively, colorimetric methods involving a derivatization reaction to produce a colored product can be used. For instance, the amino group can react with various reagents to form a chromophore that absorbs in the visible region, which can shift the measurement away from UV-absorbing interferences. acs.orgnih.govresearchgate.net An example reaction could involve diazotization of the amino group followed by coupling with a suitable agent to form a brightly colored azo dye.

Table 4: Summary of Spectrophotometric Analysis Parameters

ParameterDescription
Solvent Ethanol or Methanol
Wavelength Scan 200-400 nm to determine λmax
Quantitative Measurement At λmax
Calibration A calibration curve of absorbance vs. concentration using a pure standard
Potential Derivatization Reaction Reaction with 4-nitrobenzaldehyde (B150856) to form a Schiff base with a distinct color. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Routes for Large-Scale Production

The economic viability and environmental impact of producing 1-(5-Amino-2-hydroxyphenyl)propan-1-one on a larger scale are contingent on the development of efficient and sustainable synthetic methodologies. Currently, synthetic routes for the closely related isomer, 1-(2-Amino-5-hydroxyphenyl)propan-1-one (B49435), often involve multi-step processes starting from precursors like 3-halobenzaldehyde or involve the reduction of a nitro group. chemicalbook.comgoogle.com A patented method, for instance, describes the reduction of 5-hydroxy-2-nitropropiophenone using sodium dithionite (B78146) to yield 2-amino-5-hydroxypropiophenone. google.com

Future research should prioritize the development of greener synthetic alternatives. This includes the exploration of biocatalytic methods, such as one-pot enzymatic cascades, which have been successfully used to synthesize other complex organic molecules from bio-based feedstocks. rsc.org Additionally, the application of flow chemistry could offer significant advantages in terms of safety, scalability, and reaction efficiency. mdpi.com

Synthetic StrategyDescriptionPotential AdvantagesResearch Focus
Conventional Chemical SynthesisMulti-step synthesis involving reactions like nitration followed by reduction, often using harsh reagents. google.comEstablished and understood procedures.Improving yields and reducing hazardous waste.
Biocatalysis/Enzymatic SynthesisUse of enzymes or whole-cell systems to perform specific chemical transformations under mild conditions. rsc.orgHigh selectivity, reduced environmental impact, use of renewable feedstocks.Identifying or engineering suitable enzymes (e.g., transaminases, oxidases).
Flow ChemistryPerforming reactions in a continuous-flow reactor, allowing for precise control over reaction parameters. mdpi.comEnhanced safety, improved scalability, higher yields, and purity.Developing and optimizing flow-based protocols for key reaction steps.

Design and Synthesis of Highly Selective Derivatives for Targeted Therapeutic Applications

The core structure of this compound is a valuable starting point for medicinal chemistry programs. The isomeric compound, 1-(2-Amino-5-hydroxyphenyl)propan-1-one, is a known key intermediate in the synthesis of camptothecin (B557342) analogs, such as Irinotecan (B1672180), which are used as antitumor agents. chemicalbook.comtheclinivex.com This precedent strongly suggests that derivatives of this compound could also exhibit valuable pharmacological properties.

Future research should focus on creating libraries of derivatives by modifying the amino, hydroxyl, and propanone groups. For example, N-acylation of the amino group, etherification of the hydroxyl group, or modification of the ketone could lead to compounds with enhanced potency and selectivity for specific biological targets. Studies on other 1-(2-hydroxyphenyl)pyrrolidine derivatives have shown promising antimicrobial activity against multidrug-resistant pathogens, indicating another potential therapeutic avenue for derivatives of this compound. nih.gov

Derivative ClassSynthetic ApproachPotential Therapeutic TargetRationale / Example
Camptothecin AnalogsCondensation with a suitable trione, followed by further modifications.Topoisomerase I (Anticancer)Based on the established use of the isomer 1-(2-Amino-5-hydroxyphenyl)propan-1-one in Irinotecan synthesis. google.com
N-Substituted Amides/SulfonamidesReaction of the amino group with acyl chlorides or sulfonyl chlorides.Bacterial or Fungal Enzymes (Antimicrobial)Derivatives of related scaffolds like 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid show antimicrobial effects. nih.gov
Heterocyclic HybridsCondensation reactions involving the ketone and amino groups to form heterocycles (e.g., quinolines, benzoxazines).Kinases, Proteases, ReceptorsHybrid molecules often exhibit novel mechanisms of action and improved pharmacokinetic profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The process of discovering and optimizing new chemical entities can be significantly accelerated through the use of artificial intelligence (AI) and machine learning (ML). jklst.orgajprd.com These computational tools can analyze vast datasets to predict the properties of novel molecules, saving time and resources in the laboratory. nih.gov

For this compound, AI and ML can be applied at multiple stages. Generative models can design virtual libraries of derivatives with desired characteristics, such as high binding affinity for a specific protein target or favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.netnih.gov ML algorithms can also predict the most efficient synthetic routes and optimize reaction conditions, contributing to the goals outlined in section 9.1. Furthermore, AI can help identify novel biological targets for the compound and its derivatives by analyzing complex biological data from genomics and proteomics. nih.gov

Application AreaAI/ML TechniqueObjective
De Novo Drug DesignGenerative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Generate novel molecular structures based on the this compound scaffold with optimized properties. nih.gov
Property PredictionQuantitative Structure-Activity Relationship (QSAR), Deep LearningPredict biological activity, toxicity, and pharmacokinetic profiles of potential derivatives before synthesis. researchgate.net
Synthesis PlanningRetrosynthesis Prediction AlgorithmsIdentify and rank potential synthetic pathways for novel derivatives, accelerating their production.
Target IdentificationNetwork-based approaches, Multiomics Data AnalysisIdentify new potential protein targets and disease indications for the compound and its analogs. nih.gov

In-depth Mechanistic Studies of Chemical and Biochemical Transformations

A thorough understanding of the mechanisms by which this compound and its derivatives exert their effects is crucial for rational drug design. Future research should employ a combination of experimental and computational methods to elucidate these pathways.

Kinetic studies, isotopic labeling, and advanced spectroscopic techniques (e.g., NMR) can reveal the detailed steps of its chemical reactions and biological interactions. For instance, mechanistic analyses of related 5-hydroxy γ-pyrones have clarified how these molecules act as covalent inhibitors, revealing that hydrolysis and thiol addition can proceed through distinct pathways. chemrxiv.org Similar studies on this compound derivatives would be invaluable. Computational approaches like Density Functional Theory (DFT) calculations can model transition states and reaction energetics, providing insights that are difficult to obtain experimentally. Understanding how the amino and hydroxyl groups participate in binding to a target enzyme or receptor is fundamental to optimizing inhibitor potency and selectivity.

Potential Applications in Material Science, Sensors, or Optoelectronics

Beyond pharmacology, the chemical structure of this compound suggests potential applications in materials science and other technological fields. The presence of reactive functional groups—the aromatic amine and the phenolic hydroxyl group—makes it a candidate monomer for the synthesis of novel polymers.

Material Science : Polymerization through the amino and hydroxyl groups could lead to the formation of new poly(aminophenol)s or epoxy resins. These materials could possess interesting thermal, mechanical, or antioxidant properties, making them suitable for specialty coatings or advanced composites.

Sensors : The aminophenol moiety is known to form stable complexes with various metal ions. By incorporating this compound into a polymer matrix or attaching it to a surface, it could be developed into a chemical sensor for detecting specific metal ions in environmental or biological samples.

Optoelectronics : The aromatic structure of the compound provides a basis for creating organic dyes. Modification of the structure to extend the conjugated π-system could yield molecules with specific light-absorbing or emitting properties, potentially useful in dye-sensitized solar cells or organic light-emitting diodes (OLEDs).

These emerging applications are currently speculative and require substantial foundational research to validate their feasibility. Initial studies should focus on characterizing the compound's fundamental physicochemical properties, such as its electrochemical behavior, photophysical characteristics, and polymerization potential.

Q & A

Q. How can researchers optimize the synthesis of 1-(5-Amino-2-hydroxyphenyl)propan-1-one to maximize yield and purity?

  • Methodological Answer: The compound is synthesized via multi-step routes involving nitration, reduction, and hydroxylation. Key steps include:
  • Amination: Use of ammonia or urea derivatives under reflux (50–70°C) in ethanol/water mixtures to introduce the amino group .
  • Hydroxylation: Controlled oxidation with H₂O₂ or NaNO₂ in acidic media to form the 2-hydroxyphenyl moiety .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
  • Yield Optimization: Adjust reaction time (4–6 hours) and stoichiometric ratios (e.g., 1:1.2 for ketone:amine) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • NMR: ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–7.5 ppm), amino (–NH₂, δ 4–5 ppm), and ketone (C=O, δ 200–210 ppm) groups .
  • XRD: Single-crystal X-ray diffraction (SHELX suite ) for resolving steric effects from the chloromethyl or hydroxyl substituents .
  • MS: High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., m/z 179.1 [M+H]⁺) .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer:
  • Thermal Stability: Decomposes above 150°C; store at 2–8°C in amber vials to prevent ketone oxidation .
  • Light Sensitivity: Susceptible to photodegradation due to phenolic hydroxyl and amino groups; use nitrogen atmosphere for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer:
  • Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) to rule out byproducts (e.g., chlorinated impurities) .
  • Assay Reproducibility: Standardize cell-based assays (e.g., MIC for antimicrobial studies) with positive controls (e.g., ampicillin) .
  • Structural Analogues: Compare activity with derivatives lacking the 2-hydroxy group to isolate functional group contributions .

Q. What computational strategies are effective for modeling the reactivity of this compound in silico?

  • Methodological Answer:
  • DFT Calculations: Use Gaussian or ORCA to predict electrophilic/nucleophilic sites (e.g., amino group pKa ~8.5) .
  • Docking Studies: AutoDock Vina for simulating interactions with biological targets (e.g., cytochrome P450 enzymes) .
  • Solvent Effects: COSMO-RS to model solvation in polar aprotic solvents (e.g., DMF) .

Q. How can reaction mechanisms involving this compound be experimentally validated?

  • Methodological Answer:
  • Kinetic Isotope Effects (KIE): Replace H₂O with D₂O to study proton transfer in hydrolysis reactions .
  • Trapping Intermediates: Use TEMPO or BHT to identify radical pathways in oxidation reactions .
  • In Situ Monitoring: ReactIR or NMR to track intermediate formation (e.g., enolates during alkylation) .

Q. What strategies mitigate challenges in studying the compound’s interactions with biological macromolecules?

  • Methodological Answer:
  • Fluorescence Quenching: Monitor tryptophan residues in proteins to assess binding affinity .
  • Crystallography: Co-crystallize with target enzymes (e.g., kinases) using SHELXL for refinement .
  • SPR Biosensors: Measure real-time binding kinetics (KD values) in buffer systems mimicking physiological pH .

Q. How can scale-up synthesis maintain reproducibility while transitioning from batch to flow reactors?

  • Methodological Answer:
  • Continuous Flow: Optimize residence time (10–15 min) and temperature (60–80°C) for amination steps .
  • In-Line Analytics: PAT tools (e.g., FTIR) for real-time monitoring of intermediate purity .
  • Waste Minimization: Catalytic systems (e.g., Pd/C for reductions) to reduce heavy metal byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.